3-(Prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(Prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features an indole core structure with a propynyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves the alkylation of indole derivatives. One common method is the reaction of indole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydrogenated indole derivatives.
Scientific Research Applications
3-(Prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in covalent bonding with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the indole core can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
- 3-(Prop-2-yn-1-yloxy)-9H-carbazole
- 1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
Uniqueness
3-(Prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its specific indole structure combined with a propynyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
91856-01-8 |
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Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-prop-2-ynyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H9NO/c1-2-5-9-8-6-3-4-7-10(8)12-11(9)13/h1,3-4,6-7,9H,5H2,(H,12,13) |
InChI Key |
BWYRPCDSUIHJJZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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